N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride
Overview
Description
N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride: is a chemical compound that belongs to the class of quinazolinamines It is characterized by the presence of a quinazoline ring system, which is fused with a morpholine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.
Cyclohexyl Group Addition: The cyclohexyl group can be added via alkylation reactions, where a cyclohexyl halide reacts with the quinazoline-morpholine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazoline ring, potentially leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural requirements for biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its quinazoline core is a common motif in many drugs, and modifications to this structure can lead to the discovery of new pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The morpholine ring and cyclohexyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-cyclohexyl-2-(4-morpholinyl)benzothiazole
- N-cyclohexyl-2-(4-morpholinyl)acetamide
- 2-(4-morpholinyl)benzothiazole
Comparison:
- N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride is unique due to its quinazoline core, which is not present in the similar compounds listed above. This core structure imparts distinct chemical and biological properties.
- The presence of the morpholine ring in all these compounds suggests potential similarities in their chemical reactivity and biological interactions.
- The cyclohexyl group contributes to the hydrophobic character of these compounds, affecting their solubility and membrane permeability.
Properties
IUPAC Name |
N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-2-6-14(7-3-1)19-17-15-8-4-5-9-16(15)20-18(21-17)22-10-12-23-13-11-22;/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXFVDKWUCIWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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